- Photoredox Imino Functionalizations of Olefins, Angewandte Chemie, 2017, 56(43), 13361-13365

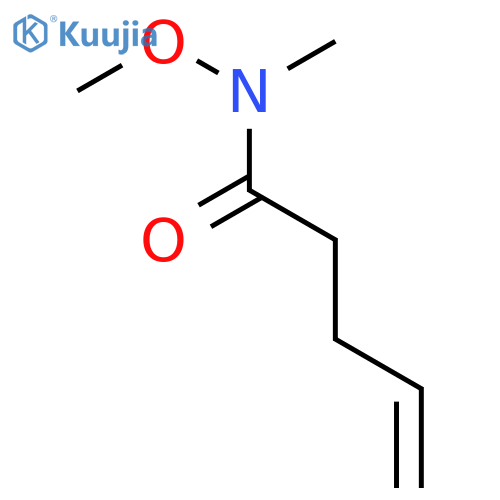

Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

95091-90-0 structure

商品名:N-methoxy-N-methylpent-4-enamide

CAS番号:95091-90-0

MF:C7H13NO2

メガワット:143.183622121811

CID:1985712

N-methoxy-N-methylpent-4-enamide 化学的及び物理的性質

名前と識別子

-

- 4-Pentenamide, N-methoxy-N-methyl-

- N-Methoxy-N-methylpent-4-enamide

- N-Methoxy-N-methyl-4-pentenamide (ACI)

- N-methoxy-N-methylpent-4-enamide

-

- インチ: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3

- InChIKey: UFBLFACMCVLAON-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC=C)N(C)OC

計算された属性

- せいみつぶんしりょう: 143.09500

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 29.54000

- LogP: 0.97240

N-methoxy-N-methylpent-4-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1903-0087-5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 5g |

$624.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-0.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.5g |

$197.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-1g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 1g |

$208.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-10g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 10g |

$874.0 | 2023-09-07 | |

| Life Chemicals | F1903-0087-2.5g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 2.5g |

$416.0 | 2023-09-07 | |

| TRC | N302746-100mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Life Chemicals | F1903-0087-0.25g |

N-methoxy-N-methylpent-4-enamide |

95091-90-0 | 95%+ | 0.25g |

$187.0 | 2023-09-07 | |

| TRC | N302746-1g |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 1g |

$ 295.00 | 2022-06-03 | ||

| TRC | N302746-500mg |

N-Methoxy-N-methylpent-4-enamide |

95091-90-0 | 500mg |

$ 210.00 | 2022-06-03 |

N-methoxy-N-methylpent-4-enamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.2 overnight, 0 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

リファレンス

- A new radical-ionic allylation sequence, Synlett, 2005, (2), 334-336

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine ; overnight, rt

1.2 Reagents: Triethylamine ; overnight, rt

リファレンス

- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt

リファレンス

- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds, Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- A practical synthesis of (S)-cyclopent-2-enol, Synlett, 2009, (17), 2801-2802

合成方法 6

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt

リファレンス

- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents, Journal of the American Chemical Society, 2010, 132(26), 8915-8917

合成方法 7

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt

リファレンス

- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

合成方法 8

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

合成方法 9

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature, Chemistry - A European Journal, 2015, 21(32), 11378-11386

合成方法 10

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C → rt; 4 h, rt

1.2 0 °C → rt; 4 h, rt

リファレンス

- Photoinduced Olefin Diamination with Alkylamines, Angewandte Chemie, 2020, 59(35), 15021-15028

合成方法 11

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction, Organic Letters, 2018, 20(16), 5071-5074

合成方法 12

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

リファレンス

- Multi-site programmable functionalization of alkenes via controllable alkene isomerization, Nature Chemistry, 2023, 15(7), 988-997

合成方法 13

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 0 °C; 0 °C → rt; overnight, rt

1.2 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination, Angewandte Chemie, 2010, 49(32), 5519-5522

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.3 0 °C; 0 °C → rt; 1.5 h, rt

1.4 Reagents: Water ; rt

リファレンス

- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes, Chemical Communications (Cambridge, 2009, (46), 7116-7118

合成方法 15

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

リファレンス

- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade, Journal of Organic Chemistry, 2021, 86(21), 14250-14289

合成方法 16

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt

リファレンス

- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes, Angewandte Chemie, 2014, 53(50), 13751-13755

合成方法 17

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones, European Journal of Organic Chemistry, 2010, (1), 152-156

合成方法 18

はんのうじょうけん

1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

リファレンス

- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane

リファレンス

- The Double [3+2] Photocycloaddition Reaction, 2010, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

1.2 overnight

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min

リファレンス

- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines, Chemical Science, 2017, 8(5), 3586-3592

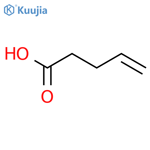

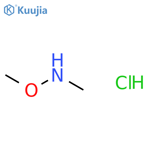

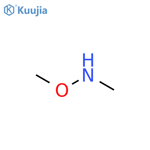

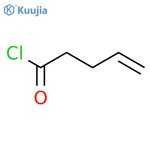

N-methoxy-N-methylpent-4-enamide Raw materials

- 4-Pentenoic acid

- 4-pentenoyl chloride

- N,O-Dimethylhydroxylamine

- N,O-Dimethylhydroxylamine hydrochloride

N-methoxy-N-methylpent-4-enamide Preparation Products

N-methoxy-N-methylpent-4-enamide 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

95091-90-0 (N-methoxy-N-methylpent-4-enamide) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬